N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted with a 4-methylbenzylthio group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further linked to a cyclohex-1-en-1-ylethyl chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-16-7-9-18(10-8-16)14-25-21-23-19(15-26-21)13-20(24)22-12-11-17-5-3-2-4-6-17/h5,7-10,15H,2-4,6,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBKRSFEVPUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclohexene moiety with a thiazole ring, which is known for its diverse biological properties. The chemical formula is , and it has various functional groups that contribute to its reactivity and interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that it may act as an inhibitor in certain pathways, modulating biological responses.
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole ring in this compound is believed to enhance its efficacy against various bacterial strains.
Anticancer Potential
Research has indicated that thiazole derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Compounds containing thiazole rings have been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of similar thiazole compounds revealed that they could effectively induce apoptosis in breast cancer cell lines. The results indicated that the compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
Research Findings
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds derived from thiazole have demonstrated notable cytotoxic effects against human tumor cell lines, including breast cancer (MCF-7), lung carcinoma (SK-LU-1), and hepatocellular carcinoma (HepG2) . The incorporation of the cyclohexene moiety in N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide may enhance its potency due to increased lipophilicity and improved membrane penetration.
Antimicrobial Properties
Thiazole derivatives have also been reported to exhibit antimicrobial activity. Research indicates that compounds containing thiazole rings can act against various bacterial strains, making them candidates for developing new antibiotics . The specific modification in this compound could potentially enhance this activity.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound possess significant biological activities. For example, Mannich bases derived from thiazoles were evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values in the low micromolar range . Such findings suggest that this compound may also exhibit similar or enhanced biological activities.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
Thiazole Core Modifications
- Compound (I): N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate () Features a benzothiazole core (vs. simple thiazole in the target compound) with a 3-methylphenylacetamide group. Exhibits antibacterial and anticancer activity, attributed to the chloro and methylphenyl groups enhancing electrophilicity and membrane penetration .
- Compound (II) : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ()
Substituent Effects on Acetamide Moieties
- Compound (III): Quinazolinone-thioacetamides () Derivatives like 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) show high yields (87%) and melting points (~269°C), indicating stability. The sulfamoylphenyl group increases polarity compared to the target compound’s 4-methylbenzylthio group .
- Compound (IV): 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () Substitutes the cyclohexenylethyl group with a thiophen-2-ylmethyl chain.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. Key Variables :
- Temperature: Higher temperatures (>80°C) during thioether formation risk side reactions (e.g., oxidation of thiols).
- Solvent Choice: DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis .
- Yield Optimization: Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) and TLC monitoring .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:
- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted thiols) can skew assays. Validate purity using LC-MS and ¹H/¹³C NMR .
- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For example, if a compound shows anti-inflammatory activity in a COX-2 inhibition assay but not in TNF-α ELISA, validate via Western blotting .
- Structural Analogues : Compare with structurally similar compounds (e.g., N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide ). If activity differs, conduct molecular docking to identify binding site variations .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (C-4 acetamide vs. C-5 substituents) and cyclohexenyl proton shifts (δ 5.6–5.8 ppm for the ene group) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error. Expected m/z for C₂₁H₂₅N₂OS₂: ~409.14 .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
Advanced Question: How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). For example, the 4-methylbenzylthio group may occupy hydrophobic pockets, while the cyclohexenyl moiety influences steric accessibility .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Replace the 4-methyl group with electron-withdrawing substituents (e.g., -Cl) to enhance binding affinity .
- ADMET Prediction : Tools like SwissADME predict logP (target ~3.5 for optimal permeability) and cytochrome P450 interactions to reduce off-target effects .
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
- Store at -20°C under argon to prevent thioether oxidation.
- Degradation in PBS occurs within 24 hours at 37°C; confirm stability via HPLC before assays .
Advanced Question: What strategies address low yield in the final alkylation step of the cyclohexenylethyl group?
Methodological Answer:
Low yields (<50%) may result from:
- Steric Hindrance : Use smaller bases (e.g., DBU instead of NaH) to improve nucleophilic attack on the acetamide .
- Side Reactions : Protect the thiazole sulfur with a temporary group (e.g., Boc) during alkylation to prevent unwanted crosslinking .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield to ~70% .
Basic Question: How does the compound’s logP value influence its pharmacokinetic properties?
Methodological Answer:
- Calculated logP (ClogP) : ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for cell membrane penetration but potential accumulation in adipose tissue .
- Optimization : Introduce polar groups (e.g., -OH or -COOH) on the cyclohexenyl ring to reduce logP to <2.5, enhancing renal clearance .
Advanced Question: What mechanistic insights can be gained from studying metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., cyclohexenyl double bond epoxidation) .
- Metabolite Profiling : Use LC-MS/MS to detect glutathione adducts, indicating reactive intermediate formation .
- Structural Modifications : Replace the methyl group on the benzylthio moiety with a trifluoromethyl group to block metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
